Unveiling the Structure of Mercury(I) Iodide: A Technical Guide
Unveiling the Structure of Mercury(I) Iodide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of Mercury(I) iodide (Hg₂I₂), a compound of historical and continuing interest in inorganic and solid-state chemistry. This document outlines the synthesis of high-purity single crystals, details the experimental parameters for its characterization by single-crystal X-ray diffraction, and presents its key crystallographic data. The information is intended to serve as a comprehensive resource for researchers in materials science, chemistry, and drug development.
Introduction
Mercury(I) iodide, historically known as mercurous iodide, is a light-sensitive, yellow crystalline solid. Its unique structure, characterized by a direct mercury-mercury bond, distinguishes it from mercury(II) iodide and other mercury compounds. Understanding the precise atomic arrangement within the crystal lattice is fundamental to elucidating its physical and chemical properties, which are of interest for applications in semiconductor materials and as a model for studying ferroelastic materials.[1] This guide provides a detailed overview of the synthesis and crystal structure analysis of Hg₂I₂.
Experimental Protocols
Synthesis of Mercury(I) Iodide Single Crystals
High-quality single crystals of Mercury(I) iodide suitable for X-ray diffraction can be synthesized via a high-temperature solid-state reaction. The following protocol is based on a method adapted from a patented synthesis process.
Materials:
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Elemental Mercury (Hg), high purity
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Mercury(II) iodide (HgI₂), high purity
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Quartz ampoule
Procedure:
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Preparation of the Ampoule: A quartz ampoule is thoroughly cleaned and dried to remove any impurities.
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Reactant Loading: Stoichiometric amounts of high-purity elemental mercury and mercury(II) iodide are carefully loaded into the prepared ampoule.
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Evacuation and Sealing: The ampoule is connected to a vacuum line and evacuated to a pressure of 10⁻² to 10⁻³ Pa to prevent oxidation and side reactions during heating. The ampoule is then hermetically sealed.
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Heating and Reaction: The sealed ampoule is placed vertically in a programmable furnace. The temperature is ramped up to between 300°C and 370°C at a controlled rate of 20-100°C per hour. This temperature is maintained for 1 to 4 hours to ensure the complete melting and reaction of the components.
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Crystallization: The furnace is then slowly cooled to a temperature below the crystallization point of Mercury(I) iodide. This controlled cooling rate, typically in the range of 2-10°C per hour, is crucial for the growth of well-defined single crystals.
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Isolation: Once cooled to room temperature, the ampoule is carefully opened, and the resulting Mercury(I) iodide crystals are isolated.
Single-Crystal X-ray Diffraction Analysis
The crystal structure of Mercury(I) iodide was redetermined with high precision using single-crystal X-ray diffraction. The following is a representative experimental protocol for this analysis.
Instrumentation:
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Bruker APEXII CCD diffractometer
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Mo Kα radiation (λ = 0.71073 Å)
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Cryogenic system for low-temperature data collection
Procedure:
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Crystal Mounting: A suitable single crystal of Hg₂I₂ with dimensions of approximately 0.10 x 0.06 x 0.04 mm is selected and mounted on a goniometer head.
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Data Collection: The crystal is cooled to a stable temperature of 150 K to minimize thermal vibrations. The diffractometer is used to collect a series of diffraction frames. A multi-scan absorption correction is applied to the collected data.
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Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². Software such as SHELXS or SIR97 can be used for structure solution, and programs like JANA2006 or SHELXL for refinement.
Crystallographic Data
The crystal structure of Mercury(I) iodide has been determined to be body-centered tetragonal. The key crystallographic data are summarized in the table below.
| Parameter | Value | Reference |
| Chemical Formula | Hg₂I₂ | [2] |
| Crystal System | Tetragonal | [1][3] |
| Space Group | I4/mmm | [1] |
| Lattice Parameters (a) | 4.8974 (9) Å | [3] |
| Lattice Parameters (c) | 11.649 (2) Å | [3] |
| Unit Cell Volume | 279.40 (9) ų | [3] |
| Z (Formula units per cell) | 2 | [3] |
| Calculated Density | 7.783 g/cm³ | |
| Hg-Hg Bond Length | 2.5903 (13) Å - 2.72 Å | [1][2][3] |
| Hg-I Bond Length | 2.68 Å | [2] |
Structural Visualization
The following diagrams illustrate the experimental workflow for the crystal structure analysis and the arrangement of atoms within the Mercury(I) iodide unit cell.
